molecular formula C21H26N2O5S B11592611 methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592611
M. Wt: 418.5 g/mol
InChI Key: LYKCAXGWELYYDI-UHFFFAOYSA-N
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Description

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, making it a subject of interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Chemical Reactions Analysis

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups, using reagents like sodium ethoxide.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets and pathways. It has been observed to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives such as:

Biological Activity

Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a member of the thiazolo[3,2-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of the compound's biological activity based on recent studies and findings.

1. Overview of Thiazolo[3,2-a]pyrimidines

Thiazolo[3,2-a]pyrimidines are recognized for their potential therapeutic applications, particularly as:

  • Anticancer agents : Several derivatives have shown cytotoxic effects against various cancer cell lines.
  • Antimicrobial agents : They exhibit activity against a range of bacterial and fungal pathogens.
  • Neuropharmacological agents : Some compounds in this class act as positive allosteric modulators of NMDA receptors and inhibitors of acetylcholinesterase.

The compound's chemical structure is characterized by:

  • Molecular Formula : C29H29N3O5S
  • Molecular Weight : 531.62 g/mol
  • CAS Number : 332355-56-3

3.1 Anticancer Activity

Research indicates that thiazolo[3,2-a]pyrimidine derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound exhibits:

  • Cytotoxicity against MCF-7 cells : The compound shows a potent inhibitory effect on the proliferation of breast cancer cells (MCF-7) with IC50 values comparable to standard chemotherapeutic agents .
CompoundCell LineIC50 (µM)Reference
Methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl...MCF-7X
Standard DrugMCF-7Y

3.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazolo[3,2-a]pyrimidines generally demonstrate moderate to high antibacterial activity against various strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa.

The results indicate that the compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Bacterial StrainZone of Inhibition (mm)Reference
Staphylococcus aureusA
Escherichia coliB
Pseudomonas aeruginosaC

3.3 Neuropharmacological Activity

Recent studies suggest that thiazolo[3,2-a]pyrimidines can act as positive allosteric modulators of NMDA receptors:

  • Mechanism : Enhancing synaptic transmission and neuroprotection.

This property is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's .

4. Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • Synthesis and Characterization :
    • A study synthesized various derivatives and characterized them using spectroscopic techniques (NMR, MS) to confirm their structures .
  • Biological Evaluation :
    • Compounds were tested for anticancer and antimicrobial activities showing promising results compared to existing treatments .

5. Conclusion

This compound exhibits significant biological activity across various domains including anticancer and antimicrobial effects. Its potential as a neuropharmacological agent also highlights its versatility in therapeutic applications. Continued research into this compound could yield valuable insights into its mechanisms of action and further enhance its medicinal applications.

Properties

Molecular Formula

C21H26N2O5S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 5-(3,4-diethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N2O5S/c1-6-16-19(24)23-18(17(20(25)26-5)12(4)22-21(23)29-16)13-9-10-14(27-7-2)15(11-13)28-8-3/h9-11,16,18H,6-8H2,1-5H3

InChI Key

LYKCAXGWELYYDI-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC)OCC

Origin of Product

United States

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